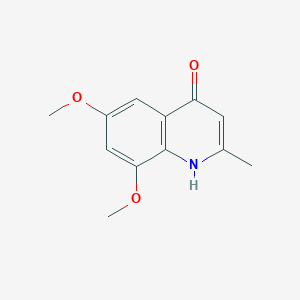

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-4-10(14)9-5-8(15-2)6-11(16-3)12(9)13-7/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWLTMTZQPZCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Chemical Synthesis and Methodological Advancements of 6,8 Dimethoxy 2 Methyl 1,4 Dihydroquinolin 4 One and Its Analogs

Established Synthetic Routes and Mechanistic Considerations

The synthesis of the 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one core relies on established principles of heterocyclic chemistry, primarily involving the formation of the pyridinone ring fused to a substituted benzene (B151609) precursor.

Classical Heterocyclization Approaches

Classical methods for constructing the quinolin-4-one skeleton have been foundational in organic synthesis. These routes typically involve the condensation of an aniline (B41778) derivative with a three-carbon component, followed by a high-temperature cyclization.

The Gould-Jacobs reaction is a prominent thermal cyclization method for creating the quinolin-4-one backbone. mdpi.com The process begins with the condensation of an aniline, in this case, 3,5-dimethoxyaniline (B133145), with a malonic acid derivative like diethyl ethoxymethylenemalonate. wikipedia.org This initial reaction forms an anilidomethylenemalonic ester intermediate. Subsequent heating, often at temperatures exceeding 250 °C, induces an intramolecular cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org The final steps involve saponification of the ester group followed by decarboxylation to yield the desired quinolin-4-one. wikipedia.org A significant drawback of this method is the harsh thermal conditions required for cyclization, which can lead to product decomposition and limit the scope of compatible functional groups. mdpi.comablelab.eu Furthermore, the regioselectivity can be an issue with asymmetrically substituted anilines, although this is not a concern for the symmetrical 3,5-dimethoxyaniline. mdpi.com

Another classical approach is the Conrad-Limpach-Knorr synthesis , which involves the reaction of an aniline with a β-ketoester. quimicaorganica.orgwikipedia.org For the target compound, 3,5-dimethoxyaniline would be reacted with ethyl acetoacetate. This reaction can proceed via two different pathways depending on the conditions. Under kinetically controlled, moderate temperature conditions, the reaction favors the formation of an enamine intermediate (a β-arylaminocrotonate), which upon thermal cyclization in a high-boiling inert solvent like mineral oil, yields the 4-quinolone product. quimicaorganica.orgwikipedia.orgscribd.com Conversely, higher temperatures can favor reaction at the ester group, leading to a 2-quinolone, a reaction often referred to as the Knorr synthesis. scribd.comyoutube.com Like the Gould-Jacobs reaction, this method often requires high temperatures for the cyclization step. wikipedia.org

Table 1: Comparison of Classical Synthetic Routes for Quinolin-4-ones

| Method | Starting Materials for Target Compound | Key Intermediate | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Gould-Jacobs Reaction | 3,5-Dimethoxyaniline + Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | High temperature (>250 °C) thermal cyclization mdpi.com | Good for building the core quinoline (B57606) structure wikipedia.org | Harsh conditions, potential for low yields, multi-step process mdpi.com |

| Conrad-Limpach-Knorr Synthesis | 3,5-Dimethoxyaniline + Ethyl acetoacetate | β-arylaminocrotonate (Schiff base) wikipedia.org | Thermal cyclization (~250 °C) in inert solvent wikipedia.org | Direct route to 4-quinolones quimicaorganica.org | High temperatures required, potential for isomeric byproducts (2-quinolones) wikipedia.orgscribd.com |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer a more convergent and efficient approach to complex molecules by combining three or more reactants in a single synthetic operation. beilstein-journals.org These reactions are characterized by high atom economy and procedural simplicity. beilstein-journals.org

For the synthesis of quinoline derivatives, the Doebner reaction is a classic MCR that combines an aromatic amine, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov A variation of this approach could be adapted to synthesize the target scaffold. The reaction mechanism generally involves the formation of an imine from the aniline and aldehyde, followed by a reaction with the enolate of pyruvic acid and subsequent cyclization and dehydration. While the standard Doebner reaction yields a carboxylic acid at the 4-position, modifications to the protocol or starting materials could potentially lead to the desired 2-methyl-4-quinolone structure. The primary advantage of MCRs is the rapid construction of the complex quinoline core from simple, readily available starting materials in a one-pot process. windows.net

Novel and Optimized Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on overcoming the limitations of classical methods, such as harsh reaction conditions and limited substrate scope. These modern approaches often employ catalysis and adhere to the principles of green chemistry.

Modern Catalytic Methods (e.g., Metal-Nanoparticle Catalysis, Electroreductive Coupling)

Transition metal catalysis has significantly impacted the synthesis of heterocyclic compounds, including quinolin-4-ones. researchgate.net Catalysts based on palladium, copper, and iron have been developed to facilitate the necessary bond formations under milder conditions. For instance, palladium-catalyzed carbonylation reactions, which utilize carbon monoxide as a carbonyl source, can be used to synthesize the quinolin-4-one core from 2-iodoanilines and terminal acetylenes. mdpi.comresearchgate.net

More recently, metal-nanoparticle catalysis has emerged as a highly efficient and sustainable alternative. acs.org Iron-based nanoparticles, in particular, are attractive due to their low cost, low toxicity, and magnetic properties, which allow for easy recovery and reuse. nih.gov Heterogeneous catalysts comprising metallic iron (Fe) and iron carbide (Fe3C) nanoparticles on a nitrogen-doped carbon support have demonstrated high efficiency in synthesizing quinolines and quinazolinones. nih.govsemanticscholar.org These catalysts can activate reactants under mild conditions, often using green oxidants like H2O2 in aqueous solutions. nih.govsemanticscholar.org The high surface area and active sites of nanocatalysts contribute to their superior performance compared to bulk materials. nih.gov

Electroreductive coupling represents a novel strategy for the derivatization of the quinolone ring. nih.govnih.gov This electrochemical method allows for the intermolecular coupling of 4-quinolones with carbonyl compounds, such as benzophenones. nih.govacs.org The reaction typically proceeds at the 2-position of the quinolone ring, providing a direct route to 2-substituted derivatives that might be difficult to access through other means. nih.govnih.gov This technique avoids the use of stoichiometric chemical reductants, offering a greener and more controlled approach to C-C bond formation. citedrive.comdntb.gov.ua

Table 2: Overview of Modern Catalytic Methods for Quinolinone Synthesis

| Method | Catalyst/System | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | PdCl2(PPh3)2 | 2-Iodoanilines, Terminal acetylenes, CO | Milder conditions than classical cyclizations | mdpi.com |

| Metal-Nanoparticle Catalysis | Fe/Fe3C NPs on N-doped carbon | Amines and aldehydes | Reusable, low-cost, green oxidant (H2O2), mild conditions | nih.govsemanticscholar.org |

| Copper-Nanoparticle Catalysis | Copper NPs | Various starting materials | Low catalyst loading, high atom economy, recyclability | acs.org |

| Electroreductive Coupling | Electrochemical cell (e.g., Pt cathode) | 4-Quinolones, Carbonyl compounds | Avoids chemical reductants, novel C-C bond formation at C2 | nih.govnih.govacs.org |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net In the context of quinolinone synthesis, this has led to the development of eco-friendly protocols. tandfonline.com

Key strategies include the use of environmentally benign solvents such as water and ethanol (B145695), which are preferable to hazardous organic solvents. researchgate.nettandfonline.com Catalyst-free techniques or the use of recyclable, non-toxic catalysts like p-toluenesulfonic acid (p-TSA) or cerium nitrate (B79036) align with green chemistry goals. researchgate.net Energy efficiency has been improved through the use of microwave irradiation, which can significantly shorten reaction times and often increase yields compared to conventional heating. ablelab.eutandfonline.com One-pot synthesis and multicomponent reactions are inherently greener as they reduce the number of steps and minimize waste from intermediate purification. researchgate.netnih.gov These approaches collectively contribute to more sustainable and economical routes for producing quinolinone derivatives. acs.org

Table 3: Green Chemistry Approaches in Quinolinone Synthesis

| Principle | Application in Quinolinone Synthesis | Example | Benefit |

|---|---|---|---|

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives | Using water or ethanol as the reaction medium researchgate.nettandfonline.com | Reduced toxicity and environmental impact |

| Catalysis | Employing reusable and non-toxic catalysts | Using solid acid catalysts or recoverable metal nanoparticles nih.govresearchgate.net | Minimized waste and improved atom economy |

| Energy Efficiency | Using alternative energy sources to reduce reaction times and energy consumption | Microwave-assisted synthesis ablelab.eutandfonline.com | Faster reactions, often higher yields, lower energy use |

| Waste Prevention | Designing one-pot or multicomponent reactions to reduce intermediate isolation | One-pot, three-component synthesis of quinolone analogs researchgate.net | Fewer purification steps, less solvent waste, higher overall efficiency |

Derivatization and Analog Generation Strategies

The generation of analogs of this compound is crucial for exploring its chemical space and potential applications. Derivatization can be targeted at several positions on the quinolinone scaffold to modulate its properties.

The N1 position of the dihydroquinolinone ring is a common site for modification. The nitrogen atom can be alkylated or arylated using various electrophiles under basic conditions to introduce a wide range of substituents.

The C3 position is another key site for derivatization. While the parent compound is unsubstituted at this position, functional groups can be introduced through various synthetic strategies, such as electrophilic halogenation followed by cross-coupling reactions. The Snieckus synthesis, a method for producing 3-substituted quinolin-4-ones, involves the condensation of an anthranilic acid amide with a ketone, followed by base-promoted cyclization. mdpi.com

Modifications to the aromatic ring (positions 5 and 7) or the C2-methyl group are also possible. For instance, the methyl group could be functionalized via radical reactions or condensation with aldehydes. Substituents on the aromatic ring can have a significant impact on the electronic properties and lipophilicity of the molecule. researchgate.net Structure-activity relationship (SAR) studies often show that the addition of electron-donating groups (like -OCH3, -CH3) or electron-withdrawing groups (like -Cl, -NO2) can enhance biological efficacy. researchgate.net Furthermore, hybridization of the quinoline scaffold with other heterocyclic motifs like furan (B31954) or pyrazole (B372694) is a common strategy to improve bioactivity. researchgate.net

Table 4: Strategies for Derivatization of the Quinolin-4-one Scaffold

| Position | Type of Modification | Potential Reagents/Reactions | Purpose |

|---|---|---|---|

| N1 | N-Alkylation / N-Arylation | Alkyl halides, Arylboronic acids (Buchwald-Hartwig coupling) | Modulate solubility, lipophilicity, and receptor interactions |

| C2 | Side-chain functionalization | Condensation with aldehydes, Radical halogenation | Introduce new functional groups for further reaction or interaction |

| C3 | Introduction of substituents | Electrophilic substitution (e.g., halogenation), followed by cross-coupling (e.g., Suzuki, Sonogashira) | Explore structure-activity relationships, introduce diversity |

| Aromatic Ring (C5, C7) | Electrophilic aromatic substitution | Halogenating agents (NBS, NCS), Nitrating agents (HNO3/H2SO4) | Modify electronic properties of the molecule |

Positional and Substituent Modulations

The chemical architecture of this compound offers multiple sites for modification, allowing for a systematic investigation of structure-activity relationships. Research on analogous quinoline and quinolone structures provides insights into potential synthetic strategies for modulating the substituents and their positions on this core scaffold.

Key positions for modulation on the quinolin-4-one ring include the methoxy (B1213986) groups at C-6 and C-8, the methyl group at C-2, and other positions on the carbocyclic and heterocyclic rings.

Modifications of Methoxy Substituents:

The positions of the methoxy groups on the benzene ring of the quinolone scaffold have been shown to be critical for biological activity in related compounds. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase. nih.govnih.gov This suggests that shifting the methoxy group from C-8 to C-7 could be a viable strategy for creating analogs of this compound with potentially different biological profiles. The synthesis of such analogs often involves the use of appropriately substituted anilines as starting materials in classic quinoline syntheses like the Conrad-Limpach or Gould-Jacobs reactions.

Modifications of the C-2 Methyl Group:

The methyl group at the C-2 position is another key site for functionalization. Methodologies for the modification of methyl substituents at the C-2 or C-8 position of the quinoline ring have been reviewed, highlighting various metal-catalyzed and metal-free protocols for C(sp³)—H functionalization. researchgate.net These strategies could potentially be applied to this compound to introduce a variety of functional groups, thereby expanding the chemical diversity of its derivatives. For example, oxidation of the methyl group could yield a carboxylic acid, which can then be converted to esters or amides.

Table 1: Examples of Positional and Substituent Modulations in Related Quinolone Analogs

| Parent Scaffold | Modification | Synthetic Approach | Reference |

| 6,7-Dimethoxy-4-methylquinoline | Nitration at C-5, conversion of C-4 methyl to aldehyde | Nitration, oxidation | acs.org |

| 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Alkylamide synthesis at C-3 | Amidation | researchgate.net |

| 6-Methoxy-2-arylquinoline | Variation of aryl group at C-2 | Doebner-von Miller reaction | nih.gov |

| 6-Substituted quinoline-4-carboxylic acid | Introduction of alkoxypropan-2-ol at C-2 | Grignard reaction on Weinreb amide | nih.gov |

Hybrid Molecule Design and Synthesis

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles, or with dual modes of action. The this compound scaffold can serve as a valuable building block for the creation of novel hybrid molecules.

Quinolone-Thiazinanone Hybrids:

One notable example of hybrid molecule design involves the combination of a quinolone scaffold with a 1,3-thiazinan-4-one moiety. semanticscholar.org In this work, ((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides were reacted with 2,3-diphenylcycloprop-2-enone to yield novel thiazinanone-quinolone hybrids. This strategy could be adapted to utilize a derivative of this compound as the starting quinolone component.

Quinolone-Triazole Hybrids:

The 1,2,4-triazole (B32235) ring is another popular building block in the design of hybrid molecules due to its favorable chemical and biological properties. researchgate.net The synthesis of hybrids incorporating both quinolone and 1,2,4-triazole moieties has been reported to yield compounds with significant antibacterial activities. researchgate.net A synthetic route could be envisioned where a functionalized derivative of this compound is linked to a triazole ring, which in turn could be further substituted with other pharmacophores.

Table 2: Examples of Hybrid Molecule Design Incorporating a Quinolone Scaffold

| Quinolone Scaffold | Hybridized Moiety | Linker/Synthetic Strategy | Potential Application | Reference |

| 4-Hydroxy-2-oxo-1,2-dihydroquinoline | 1,3-Thiazinan-4-one | Methylenehydrazinecarbothioamide | Antibacterial | semanticscholar.org |

| 4-Quinolone | 1,2,4-Triazole | Various linkers | Antibacterial | researchgate.netnih.gov |

| 1,2,3,4-Tetrahydroisoquinoline | Ibuprofen | Amide bond | Anti-inflammatory/Analgesic | rsc.org |

Structure Activity Relationship Sar Investigations in 6,8 Dimethoxy 2 Methyl 1,4 Dihydroquinolin 4 One Research

Influence of Methoxy (B1213986) and Methyl Substituents on Molecular Interactions

The methoxy (–OCH₃) and methyl (–CH₃) groups attached to the quinolinone core of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one play a significant role in defining its physicochemical properties and subsequent molecular interactions. These seemingly simple functional groups can profoundly alter a molecule's lipophilicity, electronic distribution, and steric profile, which are critical determinants of its pharmacological activity.

The methoxy groups at the C6 and C8 positions are particularly influential. The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like protein active sites. Furthermore, methoxy groups can influence the electronic properties of the aromatic ring through resonance and inductive effects. nih.gov Studies on related quinoline (B57606) structures have shown that the position and number of methoxy groups can significantly impact biological potency. For instance, in a series of quinoline-based chalcones, trisubstituted methoxy groups exhibited excellent inhibitory potency against various cancer cell lines. biointerfaceresearch.com The presence of a methoxy group at the C8 position, in particular, has been associated with improved antitumor properties in quinolin-4-one derivatives. mdpi.com

The methyl group at the C2 position, often referred to as a "magic methyl" in medicinal chemistry, can have a surprisingly strong impact on a compound's activity. nih.gov A methyl group can enhance binding affinity through favorable van der Waals interactions with hydrophobic pockets in a target protein. nih.gov It can also serve a steric role, locking the molecule into a specific, more active conformation or, conversely, preventing binding to an off-target protein by creating steric hindrance. Research on quinoline derivatives has demonstrated that the placement of a methyl group is critical; for example, methyl substitution at the C5 position of quinoline showed more potent anticancer activity than substitution at the C6 position. biointerfaceresearch.com In other quinolinone derivatives, a C6-methyl group was found to be better tolerated and more potent than a C6-methoxy group, suggesting a delicate interplay between steric and electronic effects. mdpi.com

The combined effect of these substituents on lipophilicity is also a key factor. Both methoxy and methyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to poor solubility and other undesirable pharmacokinetic properties.

| Substituent | Position | Potential Molecular Interactions | Effect on Physicochemical Properties |

|---|---|---|---|

| Methoxy (–OCH₃) | C6 | Hydrogen bond acceptor, van der Waals interactions | Increases lipophilicity, modifies electronic distribution |

| Methoxy (–OCH₃) | C8 | Hydrogen bond acceptor, potential for improved antitumor activity mdpi.com | Increases lipophilicity, modifies electronic distribution |

| Methyl (–CH₃) | C2 | Hydrophobic interactions, van der Waals forces, steric influence on conformation | Increases lipophilicity |

Impact of Core Ring Saturation and Aromaticity on Biological Interactions

The quinoline scaffold can exist in fully aromatic, dihydro, or tetrahydro forms, and this variation in saturation significantly impacts its three-dimensional shape, flexibility, and electronic properties, thereby influencing biological interactions. mdpi.comnih.gov The core of this compound features a dihydropyridinone ring fused to a benzene (B151609) ring, giving it a partially saturated, non-planar structure.

Aromaticity is a key feature of many drugs that interact with biological targets through mechanisms like π-π stacking with aromatic amino acid residues or intercalation with DNA. mdpi.com In fully aromatic quinoline derivatives, the planar structure is conducive to such interactions. Studies have shown that the level of aromaticity in the quinoline system can differentiate between compounds with and without antimalarial activity, as the mechanism of action involves the formation of a π-π complex. mdpi.com

Conversely, the introduction of saturation , as seen in dihydro- and tetrahydroquinolines, disrupts the planarity of the ring system. mdpi.comresearchgate.net This creates a more flexible, three-dimensional scaffold. While this change may prevent classical π-π stacking interactions, it allows the substituents to project into space in specific vectors, potentially enabling a more precise and stronger fit into a protein's binding pocket. The increased conformational flexibility of a saturated ring can, however, sometimes be detrimental if the molecule does not adopt the correct bioactive conformation. mdpi.com The partial saturation in the 1,4-dihydroquinolin-4-one core provides a blend of these properties: a rigid aromatic portion for anchoring interactions and a non-aromatic, puckered ring that can orient substituents in specific spatial arrangements.

| Feature | Aromatic Quinoline | Dihydro/Tetrahydroquinoline |

|---|---|---|

| Geometry | Planar | Non-planar, 3D conformation researchgate.net |

| Flexibility | Rigid | Flexible mdpi.com |

| Primary Interactions | π-π stacking, intercalation mdpi.com | Precise hydrophobic and steric interactions |

| Biological Relevance | Often seen in DNA intercalators and antimalarials mdpi.com | Can lead to higher selectivity and potency by fitting complex binding sites mdpi.com |

Conformational Analysis and its Correlation with Mechanistic Outcomes

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is fundamental to understanding how a drug interacts with its target. For a molecule like this compound, which contains a non-planar dihydro-pyridinone ring, the specific conformation it adopts can be the deciding factor in its biological activity. researchgate.net The molecule is not static; it exists as an equilibrium of different conformers, and only certain conformations may be able to bind effectively to a biological target. nih.gov

The dihydropyridinone ring can adopt various conformations, such as boat or skew-boat forms. The energetic favorability of these conformations is influenced by the substituents on the ring system. The methyl group at C2 and the methoxy groups at C6 and C8 will influence the conformational preference to minimize steric strain and optimize electronic interactions. The most stable conformer is the one that will be most populated at equilibrium, but it is not necessarily the "bioactive conformation." The bioactive conformation is the specific shape the molecule adopts when it binds to its target receptor, which may be a higher-energy, less populated conformer.

Understanding the relationship between these conformations and the mechanistic outcome is a key aspect of drug design. If the bioactive conformation is known, for example through X-ray crystallography of a ligand-protein complex, medicinal chemists can design new analogs that are "pre-organized" into this active shape. This can be achieved by introducing steric bulk or rigidifying the structure, which reduces the entropic penalty of binding and can lead to a significant increase in potency.

| Conformational State | Description | Correlation with Mechanistic Outcome |

|---|---|---|

| Ground-State Conformation | The most stable, lowest energy conformation of the molecule in solution. | Represents the most populated form of the drug, but may not be the form that binds to the target. |

| Bioactive Conformation | The specific 3D shape adopted by the molecule when it binds to its biological target. | Directly responsible for the pharmacological effect. May be a higher-energy conformer. |

| Conformationally Restricted Analog | A modified version of the molecule designed to favor the bioactive conformation. | Often leads to increased potency and selectivity by reducing the entropic cost of binding. |

Rational Design Principles for Modulating Pharmacological Target Engagement

Rational drug design utilizes the understanding of a biological target and the SAR of lead compounds to create more effective drugs. mdpi.comnih.govbenthamscience.com For quinolinone-based molecules like this compound, several design principles can be applied to modulate their engagement with pharmacological targets. benthamdirect.comnih.gov

One key principle is scaffold hopping , where the core quinolinone structure is replaced by a different scaffold that maintains the key pharmacophoric features—the essential spatial arrangement of functional groups required for biological activity. This can lead to new compounds with improved properties, such as better pharmacokinetics or novel intellectual property.

Another strategy is structure-based drug design . If the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how analogs of the lead compound will bind. This allows for the in silico design of modifications that enhance binding affinity. For example, a methoxy group could be replaced with a different hydrogen bond acceptor to better interact with a specific amino acid residue in the binding site.

Ligand-based drug design is employed when the target's structure is unknown. This approach relies on the SAR of a series of active molecules to build a pharmacophore model. This model serves as a template to design new molecules with the desired features. For instance, if it is determined that a bulky hydrophobic group at the C2 position increases activity, new analogs with different hydrophobic groups at that position would be synthesized and tested.

Finally, modulating physicochemical properties is a crucial aspect of rational design. Small structural changes, such as adding or removing a methyl or methoxy group, can alter properties like solubility, lipophilicity (logP), and metabolic stability. mdpi.com These modifications are critical for ensuring that the designed molecule can reach its target in the body and remain there long enough to exert its therapeutic effect, a process known as optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

| Design Principle | Description | Application to Quinolinone Scaffolds |

|---|---|---|

| Structure-Based Design | Utilizes the 3D structure of the target to design complementary ligands. | Modifying substituents (e.g., methoxy groups) to optimize hydrogen bonding and hydrophobic interactions within a known active site. |

| Ligand-Based Design | Uses the SAR of known active molecules to create a pharmacophore model for designing new compounds. | Identifying the key features of active quinolinones (e.g., H-bond donors/acceptors, hydrophobic centers) to guide the synthesis of novel analogs. |

| Conformational Restriction | Rigidifying the molecular structure to lock it in the bioactive conformation. | Introducing features that limit the flexibility of the dihydro-quinolinone ring to enhance potency. |

| ADME Property Modulation | Altering the structure to improve pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). nih.gov | Fine-tuning lipophilicity and metabolic stability by modifying the methyl and methoxy substituents. mdpi.com |

Mechanistic Investigations of Biological Interactions of 6,8 Dimethoxy 2 Methyl 1,4 Dihydroquinolin 4 One

Enzyme Inhibition Studies and Kinetic Profiling

Enzyme inhibition is a critical area of study in pharmacology, providing insights into the therapeutic potential of chemical compounds. However, specific data on the inhibitory activity and kinetic profile of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one against various enzymes are not extensively documented in publicly accessible scientific literature.

DNA gyrase and other topoisomerases are essential enzymes that regulate the topological state of DNA and are validated targets for antibacterial and anticancer drugs. Quinolone compounds are a well-known class of inhibitors that target these enzymes. nih.govnih.govnih.govnih.gov Despite the structural similarity of this compound to the quinolone core, specific studies detailing its direct interaction, inhibition constants (IC50 or Ki), or the kinetic mechanism of inhibition of DNA gyrase or other topoisomerases are not available in the current body of scientific literature.

Table 1: Interaction of this compound with DNA Gyrase and Topoisomerases

| Enzyme Target | Type of Inhibition | IC50/Ki Value | Research Findings |

|---|---|---|---|

| DNA Gyrase | No Data Available | No Data Available | No specific studies have been published. |

| Topoisomerase I | No Data Available | No Data Available | No specific studies have been published. |

| Topoisomerase II | No Data Available | No Data Available | No specific studies have been published. |

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, they are major targets for drug development. While other quinoline (B57606) derivatives have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), and Histone Deacetylases (HDACs), there is a notable absence of published research specifically investigating the modulatory effects of this compound on these enzymes. nih.govnih.govresearchgate.netmdpi.com Therefore, its inhibitory potential and mechanism of action against these key signaling kinases remain uncharacterized.

Table 2: Modulation of Protein Kinases by this compound

| Kinase Target | Effect | IC50 Value | Signaling Pathway Affected |

|---|---|---|---|

| EGFR | No Data Available | No Data Available | No Data Available |

| VEGFR | No Data Available | No Data Available | No Data Available |

| PI3K | No Data Available | No Data Available | No Data Available |

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer agents. nih.gov A number of compounds, including some quinoline derivatives, are known to interfere with tubulin polymerization and disrupt microtubule dynamics. nih.govnih.gov However, a review of the scientific literature reveals no specific studies on the effect of this compound on tubulin polymerization or microtubule dynamics. Its potential to bind to tubulin and alter its polymerization kinetics has not been reported.

Table 3: Effect of this compound on Tubulin Polymerization

| Assay | Parameter Measured | Result |

|---|---|---|

| Tubulin Polymerization Assay | Inhibition of tubulin assembly | No Data Available |

| Colchicine (B1669291) Binding Assay | Competition for colchicine binding site | No Data Available |

Receptor Binding and Signaling Pathway Modulation

The interaction of small molecules with cellular receptors is fundamental to their pharmacological effects. These interactions can trigger or block signaling cascades, leading to a physiological response.

Opioid receptors are a class of G protein-coupled receptors that are the primary targets for opioid analgesics. nih.govzenodo.orgnih.govplos.orgresearchgate.net Compounds that act as antagonists at these receptors can block the effects of opioids. There is currently no published scientific evidence to suggest that this compound has any binding affinity for or antagonist activity at any of the opioid receptor subtypes (μ, δ, or κ). Receptor binding assays and functional studies to determine its potential as an opioid receptor antagonist have not been reported.

Table 4: Opioid Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| μ (Mu) | No Data Available | No Data Available |

| δ (Delta) | No Data Available | No Data Available |

Given the lack of specific data on the interaction of this compound with the enzymes and receptors mentioned in the preceding sections, there is consequently no information available on its ability to interrupt specific cellular signaling cascades. The downstream effects that would result from such interactions, such as the modulation of pathways like the PI3K/Akt/mTOR or MAPK/ERK pathways, have not been investigated or reported in the scientific literature.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient specific data on the biological and mechanistic properties of the exact compound This compound to generate the detailed article as requested in the provided outline.

The instructions to focus solely on this specific chemical compound and not introduce information outside the explicit scope of the outline cannot be fulfilled, as dedicated research on its anti-proliferative, antimicrobial, and anti-inflammatory mechanisms, as well as its effects in preclinical animal models, does not appear to be published.

To provide a scientifically accurate and non-speculative article, verifiable research findings for the precise compound are necessary. Constructing the article would require extrapolating from related but structurally different quinolinone derivatives, which would violate the strict constraints of the request. Therefore, the article cannot be generated at this time.

Computational and Theoretical Chemistry Studies of 6,8 Dimethoxy 2 Methyl 1,4 Dihydroquinolin 4 One

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one, might interact with a biological target, typically a protein or nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

A comprehensive review of the scientific literature indicates that specific molecular docking studies for this compound have not been reported. However, the general methodology that would be applied to this compound involves the following steps:

Preparation of the Receptor: A three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed into the defined binding site of the receptor, and various conformational poses are explored.

Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For quinoline (B57606) derivatives, molecular docking has been instrumental in identifying potential inhibitors for targets like DNA gyrase and topoisomerase IV nih.gov. For instance, studies on similar 2-oxo-1,2-dihydroquinoline derivatives have utilized X-ray crystallography to reveal interactions with the ATPase domain of E. coli GyrB, highlighting key interactions with residues like Asp73, Glu50, Arg76, and Arg136 nih.gov. While these findings are for analogous structures, they underscore the types of interactions that could be investigated for this compound.

Quantum Chemical Calculations (e.g., DFT, Electronic Structure, Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. These methods can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Specific DFT studies on this compound are not available in the reviewed literature. However, the application of DFT to similar quinoline and pyrimido[4,5-b]quinoline systems demonstrates the potential of this approach nih.govnih.gov. For example, in the study of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, DFT calculations at the B3LYP/6-31G(d) level were used to optimize the molecular structure, and the results were found to be in good agreement with experimental X-ray diffraction data nih.gov.

The typical workflow for quantum chemical calculations on this compound would involve:

Geometry Optimization: Determining the most stable 3D arrangement of atoms.

Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict infrared and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are calculated to determine the electronic energy gap, which is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Analysis: To identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.

These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites, which are invaluable for designing new molecules with desired properties.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the free energy of binding.

A literature search did not yield any specific molecular dynamics simulation studies involving this compound. However, MD simulations have been successfully applied to study the complexes of structurally related compounds. For instance, MD simulations of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been used to study the stability of their complexes with the sigma-2 receptor nih.gov.

A typical MD simulation protocol for a complex of this compound with a target protein would include:

System Setup: The docked complex is placed in a simulation box filled with a solvent, typically water, and ions are added to neutralize the system.

Minimization and Equilibration: The system is first minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation is run to generate a trajectory of the atomic motions.

Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energy calculations to estimate the affinity of the ligand for the protein.

These simulations can reveal the dynamic nature of the ligand-receptor interactions and provide a more realistic picture of the binding event than static docking models.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar biological activity, a process known as virtual screening.

There are no published pharmacophore models based on this compound in the scientific literature. Pharmacophore models can be generated in two primary ways:

Ligand-based: When a set of active molecules is known, their common chemical features are identified and used to build a model.

Structure-based: If the 3D structure of the ligand-receptor complex is available, the key interaction points between the ligand and the receptor are used to define the pharmacophore features.

Once a pharmacophore model is developed and validated, it can be used to screen large compound libraries to identify new potential ligands. This approach has been successfully used in the discovery of novel inhibitors for various targets.

Spectroscopic Analysis and Structural Elucidation (NMR, MS, X-ray Crystallography for mechanistic understanding and confirmation of theoretical models)

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the connectivity and chemical environment of atoms, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, and X-ray Crystallography provides the precise three-dimensional structure of a molecule in the solid state.

NMR Spectroscopy: For quinoline derivatives, ¹H NMR and ¹³C NMR are routinely used for structural confirmation. For instance, in a study of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, the ¹H-NMR spectrum showed a new peak for the 4-OCH₃ protons at 4.03 ppm, and the ¹³C-NMR spectrum displayed signals for the methoxy (B1213986) carbons mdpi.com. For this compound, one would expect to see characteristic signals for the methyl group, the methoxy groups, and the aromatic and heterocyclic protons in the ¹H NMR spectrum, and corresponding signals in the ¹³C NMR spectrum.

Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of this compound (219.24 g/mol ). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. For related dihydroquinolin-4-one derivatives, X-ray crystallography has been used to confirm the planarity of the ring system and to analyze intermolecular interactions such as hydrogen bonding and π–π stacking nih.gov. Such an analysis for this compound would provide precise bond lengths, bond angles, and torsion angles, which would be invaluable for validating the results of theoretical calculations.

Future Research Trajectories and Broader Academic Implications of 6,8 Dimethoxy 2 Methyl 1,4 Dihydroquinolin 4 One

Identification of Novel Biological Targets and Pathways

Future research should prioritize the identification of the biological targets of 6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one. Initial screening through high-throughput assays against a diverse panel of receptors, enzymes, and ion channels could reveal potential molecular targets. Subsequent studies could then focus on validating these initial findings and elucidating the specific signaling pathways modulated by the compound. Techniques such as affinity chromatography and mass spectrometry could be employed to isolate and identify binding partners.

Development of Advanced Research Probes and Chemical Tools

Should this compound demonstrate specific and potent activity against a particular biological target, it could be developed into a valuable research probe. Modifications to its chemical structure, such as the incorporation of fluorescent tags or biotin labels, would enable its use in a variety of experimental techniques. These probes could be instrumental in studying the localization, trafficking, and dynamics of its target protein within cellular systems, thereby providing deeper insights into fundamental biological processes.

Integration with Systems Biology and Omics Approaches

To comprehend the global biological effects of this compound, an integration with systems biology and "omics" approaches is essential. Transcriptomic (RNA-seq), proteomic, and metabolomic analyses of cells or tissues treated with the compound would provide a comprehensive overview of the resulting changes in gene expression, protein levels, and metabolic profiles. This data would be invaluable for constructing a holistic picture of the compound's mechanism of action and for identifying potential off-target effects.

Exploration of Compound-Target Selectivity and Specificity

A critical aspect of future research will be to thoroughly characterize the selectivity and specificity of this compound for its identified biological target(s). This will involve screening the compound against a panel of closely related proteins to assess its binding affinity and functional activity. A highly selective compound is crucial for its potential development as a therapeutic agent, as it would minimize the likelihood of off-target side effects.

Methodological Innovations in Synthetic and Mechanistic Research

Further exploration into the synthesis of this compound could lead to methodological innovations. The development of more efficient and scalable synthetic routes would facilitate its broader availability for research purposes. Mechanistic studies, including detailed kinetic and thermodynamic analyses of its interaction with its target, will be fundamental to understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogs.

Q & A

Q. Table 1: Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 2.4 (s, 3H, CH₃), δ 3.8 (s, 6H, OCH₃) | |

| HRMS (ESI+) | m/z 220.0974 [M+H]⁺ (calc. 220.0975) |

Q. Table 2: Comparative Reactivity of Analogous Compounds

| Compound | Reaction Rate (Suzuki-Miyaura) | Reference |

|---|---|---|

| 6,8-Dimethoxy-2-methyl derivative | 85% yield | |

| 6,7-Dimethoxy-4-methyl analog | 72% yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.